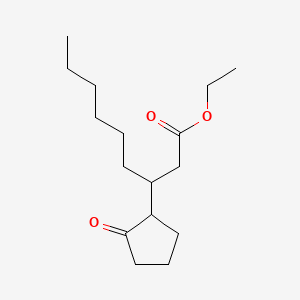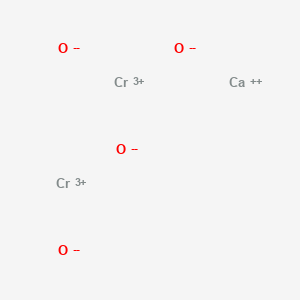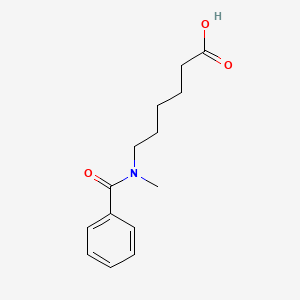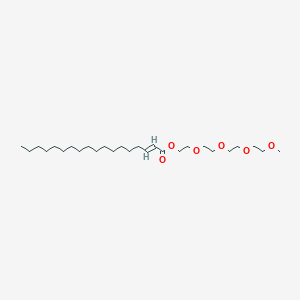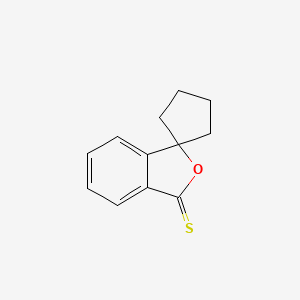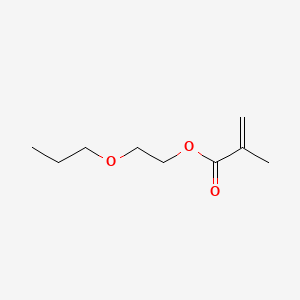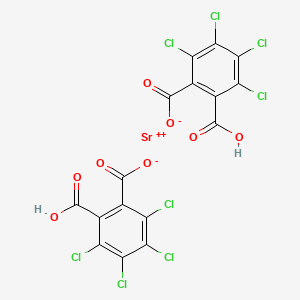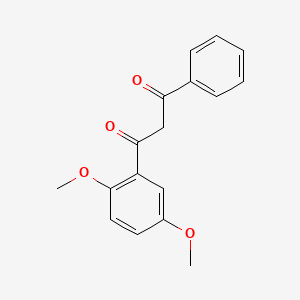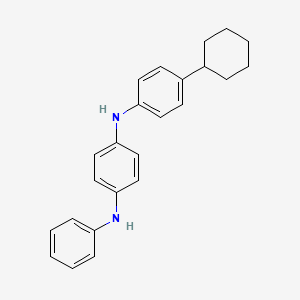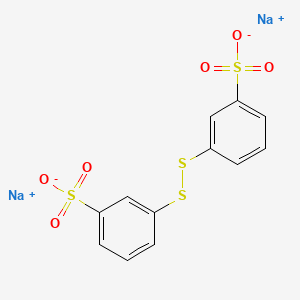
Disodium 3,3'-dithiobis(benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3,3’-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula C12H8Na2O6S4. It is known for its unique structure, which includes two benzene rings connected by a disulfide bond, each ring bearing a sulfonate group. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-dithiobis(benzenesulphonate) typically involves the reaction of 3-mercaptobenzenesulfonic acid with an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Hydrogen peroxide or iodine
Solvent: Water or an aqueous solution
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of a disulfide bond between two molecules of 3-mercaptobenzenesulfonic acid, resulting in the formation of disodium 3,3’-dithiobis(benzenesulphonate).
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-dithiobis(benzenesulphonate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Disodium 3,3’-dithiobis(benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol, sodium borohydride
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Disodium 3,3’-dithiobis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 3,3’-dithiobis(benzenesulphonate) involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful as a cross-linking agent in biochemical assays and as a stabilizer in chemical reactions. The compound can interact with molecular targets such as proteins, leading to the formation of stable disulfide-linked complexes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3,3’-dithiobis(1-propanesulfonate)
- Disodium 3,3’-dithiobis(2-hydroxybenzenesulfonate)
- Disodium 3,3’-dithiobis(4-methylbenzenesulfonate)
Uniqueness
Disodium 3,3’-dithiobis(benzenesulphonate) is unique due to its specific structure, which includes two benzene rings connected by a disulfide bond. This structure imparts distinctive chemical properties, such as its ability to undergo oxidation and reduction reactions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
27738-87-0 |
|---|---|
Molecular Formula |
C12H8Na2O6S4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
INBXJOCVGSWJRR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
